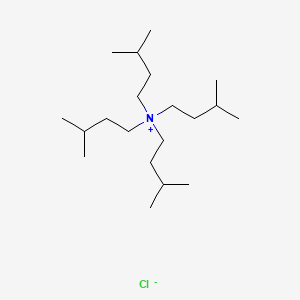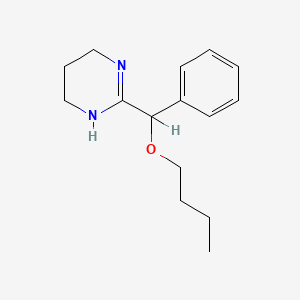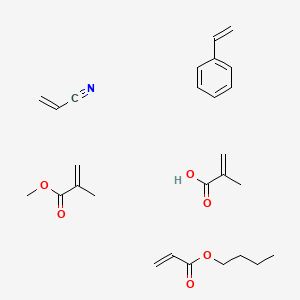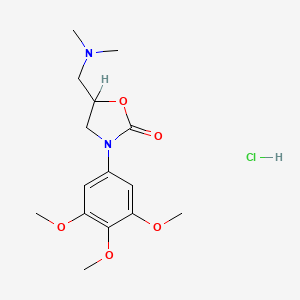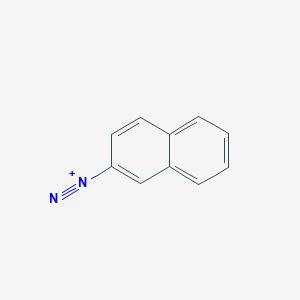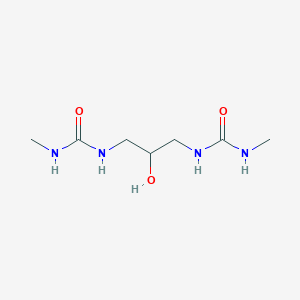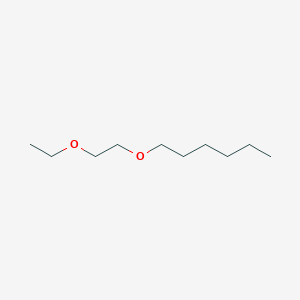
1-(2-Ethoxyethoxy)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyethoxy)hexane, also known as acetaldehyde ethyl hexyl acetal, is an organic compound with the molecular formula C10H22O2. It is a colorless liquid with a mild, pleasant odor. This compound is used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyethoxy)hexane can be synthesized through a multi-step process involving the reaction of hexane with ethylene oxide and ethanol. The reaction typically requires a catalyst such as sulfuric acid or a Lewis acid to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process is optimized for efficiency and cost-effectiveness, often employing advanced catalytic systems and separation techniques to maximize yield and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Ethoxyethoxy)hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Hexanoic acid, ethoxyacetic acid.
Reduction: Hexanol, ethoxyethanol.
Substitution: Various substituted hexanes depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Ethoxyethoxy)hexane has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of lipid membranes and as a model compound for studying the behavior of ethers in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in coatings and adhesives.
Mécanisme D'action
The mechanism of action of 1-(2-Ethoxyethoxy)hexane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This interaction is primarily due to the compound’s amphiphilic nature, allowing it to integrate into lipid bilayers and affect their properties .
Comparaison Avec Des Composés Similaires
- 1-Ethoxy-1-hexyloxyethane
- 2-Ethylhexanol
- 1,2-Hexanediol
Comparison: 1-(2-Ethoxyethoxy)hexane is unique due to its specific structure, which imparts distinct physical and chemical properties. Compared to 1-Ethoxy-1-hexyloxyethane, it has a different arrangement of ethoxy groups, leading to variations in reactivity and solubility. 2-Ethylhexanol and 1,2-Hexanediol, while similar in molecular weight, differ significantly in their functional groups and resulting chemical behavior .
Propriétés
Numéro CAS |
32657-43-5 |
|---|---|
Formule moléculaire |
C10H22O2 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
1-(2-ethoxyethoxy)hexane |
InChI |
InChI=1S/C10H22O2/c1-3-5-6-7-8-12-10-9-11-4-2/h3-10H2,1-2H3 |
Clé InChI |
CMZCBYJFESJOFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


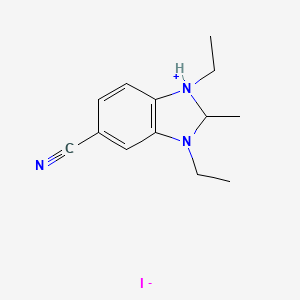
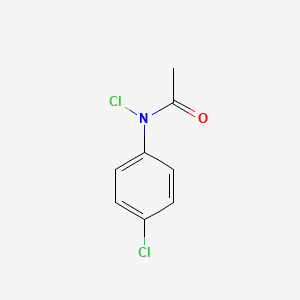
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
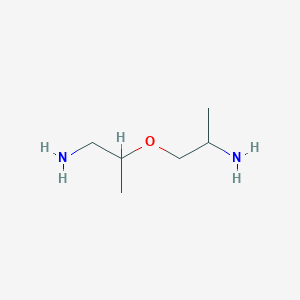
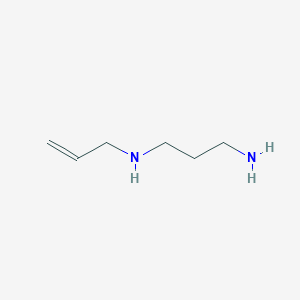
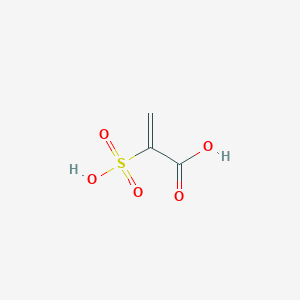
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)
